Ustiloxin A
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Overview
Description
Ustiloxin A is a cyclopeptide mycotoxin produced by the pathogenic fungus Ustilaginoidea virens, which causes rice false smut disease . This compound is known for its phytotoxicity, particularly its ability to inhibit seed germination . This compound has a 13-membered cyclic core structure and is one of the six identified ustiloxins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ustiloxin A is typically extracted from rice false smut balls, which are fungal colonies in rice florets . The extraction process involves using a combination of macroporous resin column chromatography and high-speed countercurrent chromatography . The compound is extracted using a 3.81% formic acid solution and adsorbed by XAD-4 resin. It is then eluted with a 40% methanol solution supplemented with 0.1% trifluoroacetic acid . Further purification is achieved using a two-phase solvent system consisting of n-butanol, trifluoroacetic acid, and water .
Industrial Production Methods: The industrial production of this compound follows similar extraction and purification methods as described above. The use of macroporous resins such as SP207 and SP700 has been optimized for large-scale preparation and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Ustiloxin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Ustiloxin A has a wide range of scientific research applications:
Mechanism of Action
Ustiloxin A exerts its effects by inhibiting microtubule assembly, which is crucial for cell division and growth . The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the cell skeleton formation . This mechanism is responsible for its cytotoxic and phytotoxic activities.
Comparison with Similar Compounds
Ustiloxin B: Another cyclopeptide mycotoxin produced by Ustilaginoidea virens, with similar phytotoxic and cytotoxic properties.
Ustiloxin C, D, F, and G: Other derivatives of ustiloxins identified from rice false smut balls.
Uniqueness of Ustiloxin A: this compound is unique due to its strong inhibition of seed germination and its potent cytotoxic activity . Its ability to disrupt microtubule assembly makes it a valuable compound for studying cell division and potential anticancer applications .
Properties
CAS No. |
143557-93-1 |
---|---|
Molecular Formula |
C28H43N5O12S |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1 |
InChI Key |
QRLBQXQEGMBXFM-MWFNQMQISA-N |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Isomeric SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Synonyms |
ustiloxin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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